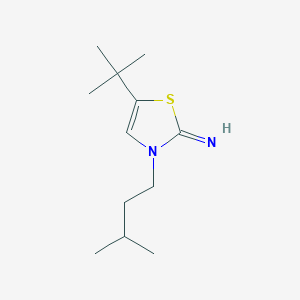
3-IODO-5-(PROPAN-2-YLOXY)PHENOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-IODO-5-(PROPAN-2-YLOXY)PHENOL is an organic compound belonging to the class of iodophenols, which are phenols substituted with iodine atoms This compound is characterized by the presence of an iodine atom at the 3-position and an isopropoxy group at the 5-position on the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-5-(PROPAN-2-YLOXY)PHENOL typically involves the iodination of 5-isopropoxyphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent. The reaction conditions often include the use of molecular iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-IODO-5-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
3-IODO-5-(PROPAN-2-YLOXY)PHENOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-IODO-5-(PROPAN-2-YLOXY)PHENOL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom can participate in halogen bonding, influencing molecular interactions and pathways.
相似化合物的比较
Similar Compounds
- 2-Iodophenol
- 4-Iodophenol
- 3-Iodo-4,5-dimethoxyphenol
Comparison
Compared to other iodophenols, 3-IODO-5-(PROPAN-2-YLOXY)PHENOL is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The position of the iodine atom also affects its properties, making it distinct from other isomers.
属性
分子式 |
C9H11IO2 |
|---|---|
分子量 |
278.09 g/mol |
IUPAC 名称 |
3-iodo-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11IO2/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,11H,1-2H3 |
InChI 键 |
XRRJRXUYGRHLRS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=CC(=C1)O)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[(5-Chloro-2-nitro-benzyl)-amino]-propionic acid methyl ester](/img/structure/B8410840.png)
![1-(1H-imidazo[4,5-c]pyridin-2-yl)cyclopropanamine](/img/structure/B8410849.png)




